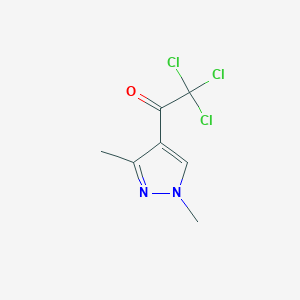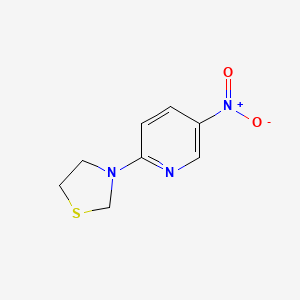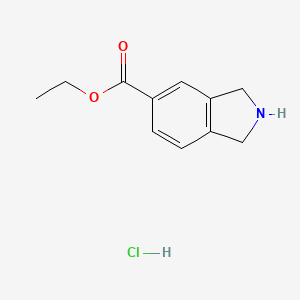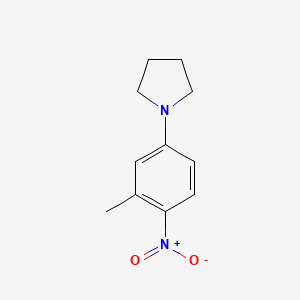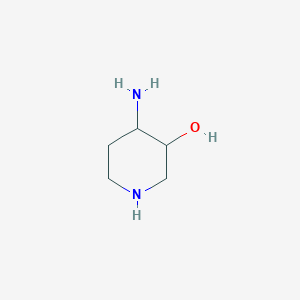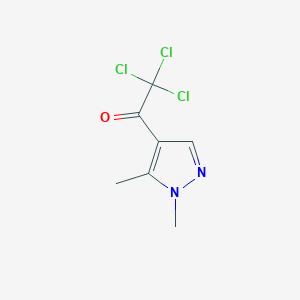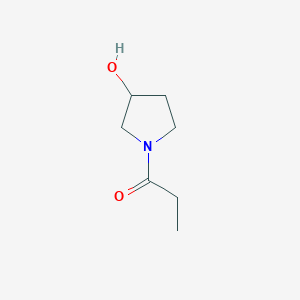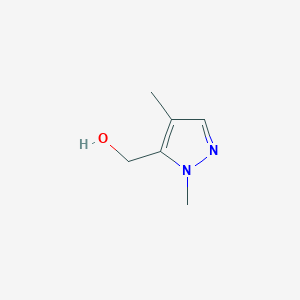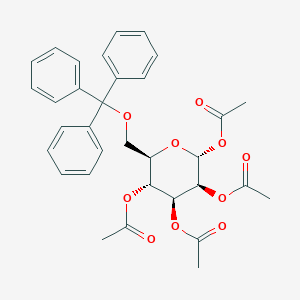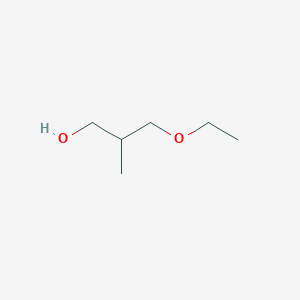![molecular formula C13H19O5P B1396614 methyl 3-[(diethoxyphosphoryl)methyl]benzoate CAS No. 96534-02-0](/img/structure/B1396614.png)
methyl 3-[(diethoxyphosphoryl)methyl]benzoate
Overview
Description
methyl 3-[(diethoxyphosphoryl)methyl]benzoate is an organic compound with the molecular formula C12H17O5P. This compound is characterized by the presence of a benzoic acid methyl ester group and a diethoxy-phosphorylmethyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological molecules .
Mode of Action
It’s known that the compound can undergo various chemical transformations, suggesting that it might interact with its targets through a series of chemical reactions .
Biochemical Pathways
Organophosphonates and -phosphates, which are structurally similar to this compound, have been reported to have a wide range of applications in medicine, agriculture, and industrial chemistry .
Pharmacokinetics
Similar compounds are known to have variable bioavailability depending on their chemical structure .
Result of Action
Similar compounds have been known to exhibit a variety of effects, including acting as synthetic intermediates and building blocks, and being used in sensing, protein manipulation, therapeutics, biological labeling, and separation .
Action Environment
Similar compounds have been known to exhibit different behaviors depending on the environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(diethoxyphosphoryl)methyl]benzoate typically involves the reaction of benzoic acid methyl ester with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(diethoxyphosphoryl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethoxy-phosphorylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted benzoic acid methyl esters.
Scientific Research Applications
methyl 3-[(diethoxyphosphoryl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.
Comparison with Similar Compounds
Similar Compounds
Diethyl (tosyloxy)methylphosphonate: Similar in structure but contains a tosyloxy group instead of a benzoic acid methyl ester group.
Diethyl (hydroxymethyl)phosphonate: Lacks the benzoic acid methyl ester group and has a hydroxymethyl group instead.
Uniqueness
methyl 3-[(diethoxyphosphoryl)methyl]benzoate is unique due to its combination of a benzoic acid methyl ester group and a diethoxy-phosphorylmethyl group. This combination imparts unique chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
methyl 3-(diethoxyphosphorylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-7-6-8-12(9-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDOFGBVULDGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)C(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)
